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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
determination of the acid dissociation constant (pKa) for sodium hydrogen adipate. The focus
is on the second dissociation constant (pKaz2) of its parent dicarboxylic acid, adipic acid, which
corresponds to the equilibrium of the hydrogen adipate ion.

Introduction

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, notably
as a precursor in nylon production.[1] As a diprotic acid, it undergoes two deprotonation steps.
The pKa of sodium hydrogen adipate is represented by the second dissociation constant
(pKa2) of adipic acid. Understanding and accurately determining this value is crucial for various
applications, including its use as a food additive and in controlled-release drug formulations.[1]
[2] Computational chemistry offers a powerful tool for predicting pKa values, complementing
experimental approaches.[3][4]

Theoretical Framework for pKa Calculation

The theoretical calculation of pKa values from first principles, particularly using quantum
mechanical methods like Density Functional Theory (DFT), has become increasingly reliable.[5]
[6][7] The direct method, which calculates the Gibbs free energy change of the dissociation
reaction in solution, and methods involving thermodynamic cycles are commonly employed.[8]

[°]
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The dissociation of the hydrogen adipate anion can be represented as:
HOOC(CH2)aCOO~ = ~O0OC(CH2)sCOO~ + H*

The pKa is then calculated from the standard Gibbs free energy change (AG®) of this reaction
in solution:

pKa = AG°/(2.303 * RT)
where R is the ideal gas constant and T is the temperature in Kelvin.

Several factors are critical for achieving accurate theoretical pKa predictions for carboxylic
acids:

» Choice of Density Functional: Hybrid functionals such as B3LYP and CAM-B3LYP, as well as
the M06-2X functional, have shown good performance in pKa predictions for carboxylic
acids.[3][5][7] CAM-B3LYP, in particular, has been reported to yield low mean absolute
errors.[3][7]

o Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the
electronic structure of the species involved. Basis sets like 6-311+G(d,p) are commonly
used.[3]

» Solvation Model: The accurate representation of solvent effects is paramount. Continuum
solvation models like the Solvation Model based on Density (SMD) and the Polarizable
Continuum Model (PCM) are widely used.[3][6] For enhanced accuracy, a hybrid approach
incorporating a few explicit water molecules in the first solvation shell along with a continuum
model is often employed.[3][10]

Data Presentation: pKa Values of Adipic Acid

The following table summarizes the experimental pKa values for adipic acid at 25°C. The pKa
of sodium hydrogen adipate corresponds to the pKa2 value.
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pKa Experimental Value
pKal 4.41-4.43
pKa2 5.41-5.64

Note: The range of values reflects slight variations reported in different sources.[1][11][12][13]

Methodologies

A typical workflow for the theoretical calculation of the pKa of sodium hydrogen adipate
(adipic acid pKa2) using DFT is outlined below. This process involves calculating the Gibbs free

energies of the hydrogen adipate anion and the adipate dianion in solution.
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Input Structures

Initial 3D Structures:
Hydrogen Adipate Anion
Adipate Dianion

Quantum Mechanical Calculations

Geometry Optimization in Solution
(e.g., DFT with SMD)

Frequency Calculation
(for thermal corrections)

Energy HExtraction

Extract Solvated
Gibbs Free Energies

culation

Calculate AG®° of Dissociation

Calculate pKa
(pKa = AG®° / 2.303RT)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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